molecular formula C17H29N5O2S2 B2364105 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-42-7

2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2364105
CAS No.: 1105200-42-7
M. Wt: 399.57
InChI Key: CONLNIKRCVOJRQ-UHFFFAOYSA-N
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Description

2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H29N5O2S2 and its molecular weight is 399.57. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A thiadiazole ring , which is associated with various pharmacological effects.
  • A piperazine moiety , contributing to its bioactivity.
  • An isopropylacetamide group , enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The compound demonstrated significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of approximately 0.28 µg/mL .
    • Another study reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action :
    • The compound induces cell cycle arrest at the G2/M phase in MCF-7 cells , suggesting it interferes with the normal progression of the cell cycle.
    • It also down-regulates matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells, indicating a potential mechanism for inhibiting metastasis .

Additional Biological Activities

Beyond anticancer effects, thiadiazole derivatives have shown:

  • Antibacterial Properties : Some derivatives have been linked to antibacterial activity comparable to third-generation cephalosporins .
  • Anti-inflammatory Effects : Research suggests these compounds may also possess anti-inflammatory properties due to their structural characteristics .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 ValueMechanism
AnticancerMCF-70.28 µg/mLG2/M phase arrest
AnticancerHCT1163.29 µg/mLInduction of apoptosis
AnticancerH46010 µg/mLInhibition of proliferation
AntibacterialVariousVariableSimilar to third-generation cephalosporins
Anti-inflammatoryNot specifiedNot specifiedPotential modulation of inflammatory pathways

Case Studies

  • Case Study on MCF-7 Cells :
    • In vitro experiments demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells through G2/M phase arrest and apoptosis induction. This was evidenced by flow cytometry and mitochondrial membrane potential assays.
  • Comparative Study :
    • A comparative analysis of various thiadiazole derivatives indicated that modifications in the piperazine moiety led to enhanced antiproliferative activities . This highlights the importance of structural diversity in optimizing biological activity.

Properties

IUPAC Name

2-[[5-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S2/c1-12(2)18-13(23)11-25-16-20-19-15(26-16)22-8-6-21(7-9-22)14(24)10-17(3,4)5/h12H,6-11H2,1-5H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONLNIKRCVOJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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